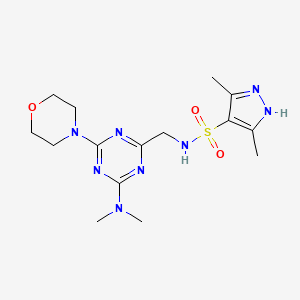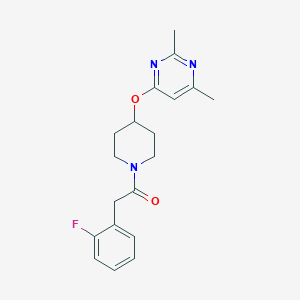
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazopyridines are a class of drugs that have a wide range of pharmacological activities, such as antifungal, antibacterial, antitumor, antipyretic, analgesic, antiulcer, anxiolytic, antineoplastic, cardiac stimulant and anti-osteoporotic activities . Sulfonamides are a group of compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well known for their antimicrobial activity.
Synthesis Analysis
The synthesis of imidazopyridines often involves the reaction of 2-aminopyridines with various reagents . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Chemical Reactions Analysis
The chemical reactions involving imidazopyridines are diverse and depend on the specific substituents present on the molecule . For example, imidazopyridines can undergo various oxidation reactions, C-N bond-forming reactions, and coupling reactions .Mécanisme D'action
PIM kinases are involved in the regulation of several key signaling pathways that are important for cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the JAK/STAT pathway. N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide inhibits the activity of PIM kinases, thereby disrupting these signaling pathways and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and to have neuroprotective effects in models of neurodegenerative diseases. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide in lab experiments is that it is a small-molecule inhibitor, which makes it easy to administer and study. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the study of this compound in combination with immunotherapy, which has shown promise in the treatment of several types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2-bromo-1-(2-pyridyl)ethanone with 1H-imidazole-4-carboxaldehyde to form 2-(2-pyridyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 3-aminopyridine-2-sulfonamide to form the final product, this compound.
Applications De Recherche Scientifique
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, prostate, and lung cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapy.
Propriétés
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,13-4-3-6-16-12-13)19-9-11-20-10-8-18-15(20)14-5-1-2-7-17-14/h1-8,10,12,19H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAZSOIDQUULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
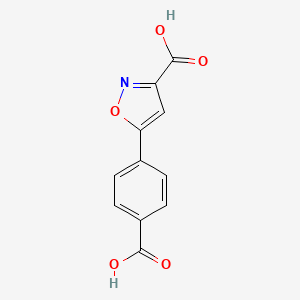
![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)
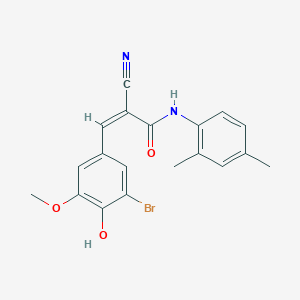
![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)
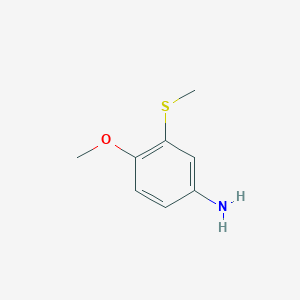
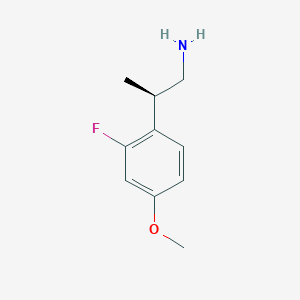
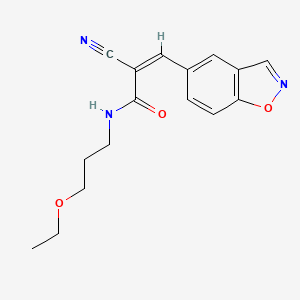
![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)
![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

